Valeric acid

Description

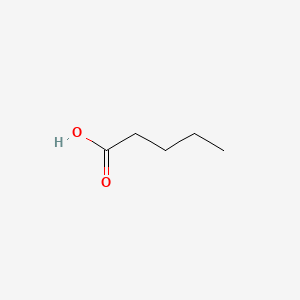

Structure

3D Structure

Properties

Key on ui mechanism of action |

... Pentanoate was metabolized to a greater extent than octanoate and did not inhibit growth. Pentanoate inhibited acetate utilization in both the inner mitochondrial and peroxisomal compartments as indicated by a reduction in the incorporation of label from [1-14-C]acetate into lipids and into CO2, but there was no difference in oxidation of [2-14-C]pyruvate when pentanoate was the fatty acid substrate as compared to octanoate. Glyconeogenesis was inhibited when pentanoate was substituted for octanoate. ... The effects of 4-pentenoic acid were essentially the same whether octanoate or pentanoate was the fatty acid substrate, i.e. inhibition of glyconeogenesis from all labeled substrates and inhibition of [2-14-C]pyruvate oxidation. |

|---|---|

CAS No. |

1173023-05-6 |

Molecular Formula |

C5H10O2 |

Molecular Weight |

105.11 g/mol |

IUPAC Name |

(3,4,5-13C3)pentanoic acid |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i1+1,2+1,3+1 |

InChI Key |

NQPDZGIKBAWPEJ-VMIGTVKRSA-N |

SMILES |

CCCCC(=O)O |

Isomeric SMILES |

[13CH3][13CH2][13CH2]CC(=O)O |

Canonical SMILES |

CCCCC(=O)O |

boiling_point |

365 °F at 760 mm Hg (NTP, 1992) 186.1 °C 186-187 °C |

Color/Form |

Colorless liquid |

density |

0.939 (USCG, 1999) 0.939 at 20 °C/4 °C Relative density (water = 1): 0.94 0.935-0.940 |

flash_point |

192 °F (NTP, 1992) 205 °F (96 °C) (Open cup) 86 °C c.c. |

melting_point |

-30.1 °F (NTP, 1992) -34.0 °C -34.5 °C -34°C |

physical_description |

Pentanoic acid appears as a colorless liquid with a penetrating unpleasant odor. Density 0.94 g / cm3. Freezing point -93.2°F (-34°C). Boiling point 365.7°F (185.4°C). Flash point 192°F (88.9° C). Corrosive to metals and tissue. Liquid; OtherSolid, Liquid Liquid COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. colourless to pale yellow mobile liquid/unpleasant, penetrating rancid odou |

Related CAS |

19455-21-1 (potassium salt) 42739-38-8 (ammonium salt) 556-38-7 (zinc salt) 6106-41-8 (hydrochloride salt) 70268-41-6 (manganese(+2) salt) |

solubility |

10 to 50 mg/mL at 72° F (NTP, 1992) 0.38 M Freely soluble in alcohol, ether Soluble in oxygenated solvents. Slightly soluble in carbon tetrachloride In water, 2.4X10+4 mg/L at 25 °C 24.0 mg/mL Solubility in water, g/100ml: 2.4 miscible with alcohol, ether, 1 ml in 40 ml wate |

vapor_density |

3.52 (NTP, 1992) (Relative to Air) 3.5 (Air = 1) Relative vapor density (air = 1): 3.52 |

vapor_pressure |

1 mm Hg at 108 °F ; 40 mm Hg at 226.0° F; 760 mm Hg at 363.9° F (NTP, 1992) 0.20 mmHg 1.96X10-1 mm Hg at 25 °C (est) Vapor pressure, kPa at 20 °C: 0.02 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Valeric Acid

Classical and Modern Synthetic Routes to Valeric Acid

The production of this compound can be achieved through both traditional chemical processes and more contemporary, sustainable methods that often utilize biomass-derived feedstocks.

Hydroformylation and Oxidation Pathways

A primary industrial method for producing this compound involves the hydroformylation, or oxo-process, of butene isomers (1-butene and 2-butene). researchgate.netwur.nl This process entails the reaction of butene with syngas (a mixture of carbon monoxide and hydrogen) to form valeraldehyde (B50692) and its isomers. researchgate.net Subsequent oxidation of these aldehydes yields this compound. researchgate.netresearchgate.net This route is well-established but relies on fossil fuel-derived starting materials. researchgate.net The rhodium-catalyzed hydroformylation of 1-butene, for instance, can achieve high turnover frequencies and regioselectivity for n-valeraldehyde under optimized conditions. researchgate.net

Electrosynthesis Approaches from Biomass-Derived Precursors

A more sustainable approach to this compound synthesis involves the electrochemical reduction of levulinic acid, a platform chemical readily produced from lignocellulosic biomass. wur.nlgoogle.com This electrocatalytic hydrogenation (ECH) offers a one-step pathway that can be performed under ambient conditions, avoiding the high temperatures and pressures of traditional methods. google.commdpi.com

The electrochemical reduction of levulinic acid to this compound was first discovered in 1911 using lead and mercury cathodes. researchgate.net Modern research has focused on finding less toxic and more efficient electrode materials. Studies have investigated various metallic electrodes, including lead, indium, zinc, and cadmium. google.commdpi.com For example, using a metallic lead electrode in a sulfuric acid electrolyte, a high conversion of levulinic acid (93%) and excellent selectivity to this compound (94%) have been achieved. mdpi.com The mechanism involves the adsorption of both levulinic acid and hydrogen on the electrode surface. mdpi.com Indium and zinc have also shown high selectivity towards this compound. google.com The choice of electrode material and electrolyte composition significantly influences the reaction's selectivity and efficiency. rsc.org

The PERFORM project, a European Union initiative, is developing an integrated platform for producing valuable chemicals, including this compound, from bio-feedstocks through electrochemical processes. hysytech.com This project aims to scale up the paired electrosynthesis of furfural (B47365) to maleic acid and levulinic acid to this compound. hysytech.com

Table 1: Performance of Various Cathode Materials in the Electrocatalytic Hydrogenation of Levulinic Acid to this compound

| Cathode Material | Conversion of Levulinic Acid (%) | Selectivity to this compound (%) | Faradaic Efficiency (%) | Reference |

|---|---|---|---|---|

| Lead (Pb) | 93 | 94 | 46 | mdpi.com |

| Indium (In) | High | High | - | google.com |

| Zinc (Zn) | High | High | - | google.com |

| Cadmium (Cd) | - | - | - | google.com |

| Copper (Cu) | Low | Low | Low | researchgate.net |

| Iron (Fe) | Low | Low | Low | researchgate.net |

| Nickel (Ni) | Low | Low | Low | researchgate.net |

| Carbon | Low | Low | Low | researchgate.net |

Note: "-" indicates data not specified in the provided sources.

Biocatalytic Synthesis Approaches

Biocatalytic methods offer an environmentally friendly route to this compound and its derivatives. These processes often utilize whole-cell biocatalysts or isolated enzymes to perform specific chemical transformations.

One approach involves the conversion of biomass-derived levulinic acid. rsc.org For example, a one-pot catalytic pathway using a platinum-supported HMFI zeolite (Pt/HMFI) catalyst can convert levulinic acid to this compound with a 99% yield under relatively mild conditions. rsc.org The reaction mechanism involves the cooperative action of the platinum metal clusters and the Brønsted acid sites of the zeolite support. rsc.org

Another biocatalytic strategy focuses on the production of 5-hydroxythis compound, a precursor to this compound, from glucose. Engineered Escherichia coli strains have been developed to produce 5-hydroxythis compound from 5-aminothis compound. nih.gov By introducing a glucose dehydrogenase (GDH) for NADPH regeneration, the conversion rate and productivity of the system can be significantly increased. nih.gov Furthermore, engineered Corynebacterium glutamicum has been used to produce 5-aminothis compound from rice straw hydrolysate, which contains a mixture of glucose and xylose. frontiersin.org

The co-production of polyhydroxyalkanoates (PHAs) and other valuable products alongside this compound derivatives is also being explored. The bacterium Paracoccus sp. strain LL1 can produce PHAs using glucose and this compound as carbon sources. researchgate.net

Synthesis of this compound Derivatives and Analogs for Research Applications

This compound can be chemically modified to produce a variety of derivatives and analogs with specific properties for research and industrial applications.

Esterification and Amidation Reactions

Esterification of this compound with various alcohols produces alkyl valerates, which are valuable as biofuels and fragrance components. frontiersin.orgscribd.com This reaction is traditionally catalyzed by mineral acids, but heterogeneous catalysts like zeolites and sulfonated resins are increasingly used to simplify product separation and catalyst recycling. frontiersin.org For instance, the microwave-assisted esterification of this compound with ethanol (B145695) has been studied using Al-SBA-15 materials modified with fluorine, showing good catalytic activity. frontiersin.orgmdpi.com The use of Brønsted acidic amino acid ionic liquids as catalysts has also been shown to produce ethyl valerate (B167501) with high conversion and selectivity. rsc.org Pentyl valerate, another potential biofuel, can be synthesized by esterifying this compound with pentanol (B124592) using acidic catalysts. mdpi.com

Amidation of this compound with amines yields valeramides. These reactions can be catalyzed by various reagents, including copper nanoparticles. google.com For example, the reaction of this compound with cyclohexylamine, piperidine, or morpholine (B109124) in the presence of copper nanoparticles proceeds with high yields. google.com Valeramide derivatives are of interest in medicinal chemistry for their potential biological activities. ontosight.ai

Halogenation and Other Functionalization Reactions

Halogenation of this compound can be achieved through processes like decarboxylative halogenation. The Hunsdiecker–Borodin reaction, first reported by Alexander Borodin in 1861, involves the treatment of silver salts of carboxylic acids with bromine to yield monobrominated derivatives. nih.gov The Cristol–Firth modification of this reaction can also be used. nih.govacs.org For instance, the chlorodecarboxylation of this compound using lead tetraacetate and lithium chloride can produce butyl chloride in high yield. nih.govacs.org The synthesis of 1,1,1-trifluoropentane (B1361525) from this compound has been achieved by treatment with sulfur tetrafluoride. dtic.mil Halogenated derivatives of this compound, such as ethyl 2,2-dibromo-valerate, are synthesized for potential applications in pharmaceuticals and materials science. ontosight.ai

Other functionalization reactions of the aliphatic chain of this compound have also been explored. Ligand-enabled C(sp³)-H functionalization allows for the selective introduction of aryl groups at the γ-position of this compound, leading to the synthesis of γ-arylated γ-lactones. nih.gov Additionally, the interaction of this compound with cobalt nanoparticles has been studied to understand the formation of protective coatings on the nanoparticle surface. rsc.org

Polymerization Precursors and Macromolecular Architectures

This compound and its derivatives serve as crucial building blocks, or monomers, for the synthesis of a variety of polymers, enabling the creation of complex macromolecular architectures with tailored properties. These polymers find applications in diverse fields, from biodegradable plastics to advanced biomaterials.

One of the primary roles of this compound in polymer science is as a precursor for polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (P(3HB-co-3HV)). scispace.com PHAs are biodegradable polyesters produced by microorganisms. In the biosynthesis of P(3HB-co-3HV), this compound is supplied as a co-substrate along with a primary carbon source that forms the 3-hydroxybutyrate (B1226725) (3HB) monomer. scispace.com The bacteria incorporate the this compound, converting it into the 3-hydroxyvalerate (B1259860) (3HV) monomer. researchgate.net The inclusion of 3HV units into the poly(3-hydroxybutyrate) (P(3HB)) backbone disrupts its crystallinity, resulting in a copolymer that is less stiff, less brittle, and more biodegradable than P(3HB) homopolymer. scispace.com The ability to control the 3HV content by adjusting the feed of this compound allows for the fine-tuning of the polymer's mechanical properties. researchgate.net

Furthermore, derivatives of this compound are instrumental in producing biopolyamides. For instance, 5-aminothis compound (5-AVA), a non-proteinogenic amino acid derived from this compound, is a key monomer for the synthesis of nylon 5 and nylon 6,5. nih.govfrontiersin.org Polyamides are formed through the polymerization of terminal amino acids or the copolymerization of diamines and diacids. nih.govfrontiersin.org 5-AVA serves as a direct precursor for nylon 5 through self-condensation, or it can be used in combination with other monomers to create copolyamides.

The structural versatility of this compound derivatives also permits the construction of more complex, non-linear macromolecular architectures. Monomers like 4,4-bis(4′-hydroxyphenyl)this compound can be polycondensed to form hyperbranched polyesters. researchgate.net These highly branched, three-dimensional polymers exhibit unique properties such as low viscosity and high solubility compared to their linear analogues. The synthesis of such architectures can sometimes involve cyclization, where intramolecular reactions lead to the formation of cyclic structures within the hyperbranched polymer. researchgate.net

The synthesis of these varied polymer structures is often achieved through controlled polymerization techniques, such as ring-opening polymerization (ROP), which allows for the creation of polymers with well-defined architectures and molecular weights.

Table 1: this compound-Derived Polymerization Precursors and Resulting Macromolecular Architectures

Green Chemistry Principles in this compound Synthesis and Valorization

The production and use of this compound are increasingly being guided by the principles of green chemistry, which prioritize the use of renewable resources, the reduction of waste, and the development of environmentally benign catalytic processes. frontiersin.org A significant focus has been the shift from petrochemical-based production to sustainable routes utilizing biomass.

A cornerstone of green this compound synthesis is its production from levulinic acid (LA), a platform chemical readily obtained from the acid hydrolysis of lignocellulosic biomass. frontiersin.orgresearchgate.netrsc.org This transformation represents a key valorization pathway for biomass. The conversion of LA to this compound involves hydrogenation and deoxygenation reactions, for which various efficient and sustainable catalytic systems have been developed.

One-pot conversion processes are particularly attractive from a green chemistry perspective as they reduce separation steps and solvent use. researchgate.net For instance, the selective conversion of LA to this compound can be achieved with high conversion (99%) and selectivity (92%) using a dual-catalyst system of Hafnium(IV) triflate (Hf(OTf)₄) and Palladium on carbon (Pd/C) under relatively mild conditions (150°C). researchgate.net

Electrocatalytic hydrogenation (ECH) of LA is another promising green strategy. researchgate.net This method aligns with green chemistry principles by using electricity, a potentially renewable energy source, to drive the reaction under ambient temperature and pressure, thereby avoiding the harsh conditions typical of thermocatalytic hydrogenation. researchgate.net Using a metallic lead electrode, LA has been converted to this compound with 93% conversion and 94% selectivity. researchgate.net

Biotechnological routes also offer a sustainable pathway. Fermentation processes using microorganisms like Clostridium kluyveri can produce this compound from renewable feedstocks such as ethanol and propionic acid. google.com French biotechnology firm Afyren has developed a biomimetic fermentation process that uses agro-industrial co-products to produce several biobased carboxylic acids, including this compound, as part of a zero-waste, circular economy approach. cefracor.org

The "valorization" of this compound itself—upgrading it into more valuable chemicals—is also being pursued through green catalytic methods. A major application is the esterification of this compound to produce valerate esters, which are valuable as food additives, fragrances, and biofuels. researchgate.netrsc.org The use of heterogeneous solid acid catalysts, such as niobium-based materials or zeolites, offers a green alternative to traditional homogeneous mineral acid catalysts. frontiersin.orgrsc.org These solid catalysts are easily separable and reusable, minimizing waste. For example, the esterification of this compound with ethanol to produce ethyl valerate has been demonstrated with 90% yield using silica-wrapped niobium oxide nanostructured catalysts. rsc.orgrsc.org

Table 2: Green Catalytic Systems for this compound Synthesis and Valorization

Chemical Reactivity and Mechanistic Studies of Valeric Acid Transformations

Acid-Base Chemistry in Non-Aqueous and Supercritical Media

The acid-base behavior of valeric acid extends beyond aqueous solutions, exhibiting unique characteristics in non-aqueous and supercritical fluid environments. In supercritical water, the hydrolysis of valeronitrile (B87234) to this compound has been investigated. rsc.org While the presence of a dilute sulfuric acid catalyst initially accelerates the reaction, higher final yields can be achieved without any added acid catalyst. rsc.org This suggests that supercritical water itself can act as a reactant and a catalyst. rsc.orgnih.govsigmaaldrich.com The dissociation of water increases in near-critical and supercritical states, facilitating acid- and base-catalyzed reactions without the need for traditional corrosive catalysts. rsc.org

Studies on the electrochemical reduction of levulinic acid to this compound have been conducted in various organic solvents, including acetonitrile. researchgate.net The mechanism and major products are highly dependent on the solvent, the presence of proton donors, and the electrode material. researchgate.net In proton-deficient non-aqueous media, a more detailed understanding of the electrochemical reduction mechanism can be obtained. researchgate.net The use of supercritical carbon dioxide as a solvent for chemical reactions has also gained significant attention due to its non-toxic, non-flammable, and inert nature. rsc.org The properties of supercritical fluids, such as their gas-like viscosity and diffusion rates combined with liquid-like densities, offer advantages for various chemical transformations. rsc.org

Kinetics and Thermodynamics of Esterification Reactions

The esterification of this compound is a significant reaction, often used to produce valuable esters with applications in fragrances, cosmetics, and as fuel additives. wikipedia.orgresearchgate.netsrce.hr The kinetics and thermodynamics of this reaction have been studied extensively with various alcohols and catalysts.

The esterification of this compound with ethanol (B145695) to produce ethyl valerate (B167501) has been optimized using heterogeneous catalysts. researchgate.net For instance, a 30% phosphotungstic acid (PTA) supported on aluminum-containing SBA-15 (Al-SB) catalyst showed high activity, achieving a 96% conversion of this compound with 100% selectivity to ethyl valerate under optimized conditions. researchgate.net The reaction is typically endothermic, and the equilibrium can be shifted towards the product side by controlling parameters like temperature and molar ratio of reactants. researchgate.netgrafiati.com

Kinetic studies on the esterification of pentanoic acid with methanol (B129727) catalyzed by a cation exchange resin (Amberlyst 15) revealed that the reaction follows the Eley-Rideal model. srce.hr The activation energy for this reaction was determined to be 39.5 kJ mol⁻¹. srce.hr Another study on the esterification with n-butanol using both homogeneous (p-toluenesulfonic acid) and heterogeneous (cation exchange resins) catalysts also investigated the kinetic parameters. researchgate.netresearchgate.net The use of microwave irradiation has also been explored to accelerate the esterification of butyric acid, a related carboxylic acid, with thermodynamic parameters like Gibbs free energy, enthalpy, and entropy being evaluated. grafiati.com

| Catalyst | Alcohol | Conversion (%) | Selectivity (%) | Temperature (°C) | Reference |

| 30% PTA/Al-SB | Ethanol | 96 | 100 (to Ethyl Valerate) | Not Specified | researchgate.net |

| Amberlyst 15 | Methanol | 93 | Not Specified | 60 | srce.hr |

| Amberlyst-36 | n-Butanol | 87.3 | Not Specified | 87.25 | researchgate.net |

| Biosilicified Lipase (B570770) | Ethanol | 90 | 100 (to Ethyl Valerate) | Room Temperature | frontiersin.org |

Mechanisms of Oxidation and Reduction Pathways

The oxidation and reduction of this compound lead to a variety of valuable chemical products. The mechanisms of these transformations are often complex, involving multiple steps and intermediates.

Oxidation: The liquid-phase oxidation of this compound in aqueous solution has been studied at high temperatures (240–325°C) and pressures. capes.gov.br A detailed reaction mechanism based on free radical reactions has been proposed to explain the formation of various liquid and gaseous products. capes.gov.br The oxidation of 5-phenylthis compound with lead tetra-acetate results in intramolecular cyclization through free-radical intermediates formed via oxidative decarboxylation. rsc.org In another study, the oxidation of n-valeric acid hydrazide by thallium(III) in an acidic medium proceeds through the formation of a complex which then decomposes to the corresponding acid. sphinxsai.com This particular reaction does not appear to involve free radicals. sphinxsai.com

Reduction: this compound can be produced from the reduction of levulinic acid, a biomass-derived platform chemical. researchgate.netmdpi.com This conversion can proceed through different pathways. One route involves the hydrogenation of levulinic acid to γ-valerolactone (GVL), followed by ring-opening and further hydrogenation to this compound. researchgate.netrsc.org Another pathway is the direct electrocatalytic hydrogenation (ECH) of levulinic acid. mdpi.com The ECH of levulinic acid to this compound has been achieved with high conversion (93%) and selectivity (94%) using a metallic lead electrode. mdpi.com The proposed mechanism involves the combination of adsorbed levulinic acid and adsorbed hydrogen on the electrode surface. mdpi.com The electrochemical reduction mechanism can also involve the formation of a hydroxymethyl radical and an organometallic intermediate. researchgate.net

Free Radical Reactions and Their Propagation

Free radical reactions play a significant role in the transformation of this compound, particularly in oxidation and halogenation processes. Free radicals are highly reactive species containing an unpaired electron. bbk.ac.uk

The liquid-phase oxidation of this compound at elevated temperatures is understood to proceed through a free radical mechanism. capes.gov.br Similarly, the oxidative decarboxylation of 5-arylvaleric acids with lead tetra-acetate involves the formation of free-radical intermediates that undergo intramolecular cyclization. rsc.org

The gas-phase halogenation (chlorination and bromination) of n-valeric acid derivatives, such as valeryl fluoride (B91410) and chloride, and methyl valerate, has been shown to be a free-radical substitution reaction. rsc.org Studies have shown that the acyl group deactivates halogenation at the adjacent methylene (B1212753) groups. rsc.org The reaction of radicals with the carboxyl group of carboxylic acids can proceed via a concerted mechanism involving hydrogen atom abstraction and C-C bond breaking, rather than the formation of a less stable carboxyl radical intermediate. researchgate.net

Chemo- and Regioselective Transformations of the this compound Moiety

The presence of multiple reactive sites in certain this compound derivatives allows for chemo- and regioselective transformations. For instance, 5-oxo-5-(9-phenanthryl)this compound possesses an aromatic system, a ketone, and a carboxylic acid group, enabling selective reactions at these distinct sites. vulcanchem.com

Regioselective dicarbofunctionalization has been demonstrated in the three-component palladium-catalyzed coupling of propargyl phthalimides (derived from amines including one from this compound) with aryl diazonium salts and aryl boronic acids. acs.org This method allows for the selective introduction of two different functional groups across an alkyne, leading to tetrasubstituted allyl amines with high regioselectivity. acs.org The use of a phthalimide (B116566) protecting group on the propargyl amine is crucial for achieving this high selectivity. acs.org

Catalytic Pathways in this compound Conversions (Homogeneous and Heterogeneous)

Catalysis is central to the efficient and selective conversion of this compound and its precursors into valuable chemicals and biofuels. Both homogeneous and heterogeneous catalysts are employed in these transformations.

Homogeneous Catalysis: Homogeneous acid catalysts like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid are commonly used for the esterification of fatty acids, including this compound. researchgate.net While effective, these catalysts are often corrosive and difficult to separate from the reaction mixture. researchgate.net In supercritical water, dilute sulfuric acid can act as a homogeneous catalyst for the hydrolysis of valeronitrile to this compound. nih.govsigmaaldrich.com

Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of separation and reusability. researchgate.net A variety of solid acid catalysts have been developed for this compound esterification, including zeolites, mesoporous molecular sieves, and phosphotungstic acid supported on Al-SBA-15. researchgate.netresearchgate.net In the conversion of levulinic acid to this compound, bifunctional heterogeneous catalysts containing both metal and acid sites are particularly effective. nih.gov For example, a platinum-supported on HMFI zeolite (Pt/HMFI) catalyst has shown a 99% yield of this compound from levulinic acid. rsc.org The mechanism involves a cooperative action between the platinum metal clusters for hydrogenation and the Brønsted acid sites of the zeolite for ring-opening. rsc.org

The ketonization of this compound to 5-nonanone (B165733) has been studied over various metal oxide catalysts. chemrxiv.org Zirconium oxide (ZrO₂) was found to be a highly selective and stable catalyst for this reaction. chemrxiv.orgscispace.com When combined with a platinum on alumina (B75360) catalyst, the subsequent hydrogenation and dehydration steps can convert this compound into n-nonane, a hydrocarbon suitable for kerosene-type fuels. scispace.com

| Catalyst | Reaction Type | Product(s) | Key Findings | Reference(s) |

| Pt/HMFI | Hydrogenation of Levulinic Acid | This compound | 99% yield, cooperative mechanism between Pt and Brønsted acid sites. | rsc.org |

| ZrO₂ | Ketonization of this compound | 5-Nonanone | High selectivity and stability. | chemrxiv.orgscispace.com |

| Pt/Al₂O₃ + ZrO₂ | Ketonization/Hydrogenation/Dehydration | n-Nonane | 80% selectivity to n-nonane, oxygen-free hydrocarbon product. | scispace.com |

| 30% PTA/Al-SB | Esterification | Ethyl Valerate | 96% conversion, 100% selectivity. | researchgate.net |

| Metallic Lead Electrode | Electrocatalytic Hydrogenation of Levulinic Acid | This compound | 93% conversion, 94% selectivity. | mdpi.com |

Biochemical Pathways and Biological Interactions in Non Human Systems

Microbial Metabolism of Valeric Acid in Engineered Systems and Environmental Niches

This compound, also known as pentanoic acid, is a short-chain fatty acid (SCFA) that plays a significant role in various microbial metabolic processes. Its production and degradation are key functions within engineered systems like anaerobic digesters and bioreactors, as well as in natural environmental niches.

Anaerobic and Aerobic Biotransformation Pathways

Microorganisms utilize distinct pathways to break down this compound under both anaerobic (oxygen-free) and aerobic (oxygen-present) conditions.

Under aerobic conditions , the degradation of this compound typically proceeds through the β-oxidation pathway, a common metabolic process for breaking down fatty acids. This pathway involves a series of enzymatic reactions that sequentially shorten the carbon chain of the fatty acid, releasing acetyl-CoA in each cycle. For instance, studies with Mycobacterium vaccae JOB5 have shown that this bacterium can cometabolically degrade methyl tertiary butyl ether (MTBE) when grown on this compound, indicating the induction of oxidative enzymes. researchgate.net

Enzymatic Mechanisms in Microbial this compound Production and Degradation

The microbial production and degradation of this compound are mediated by a specific set of enzymes.

Degradation: The anaerobic degradation of 5-aminovalerate to valerate (B167501) by Clostridium aminovalericum involves a series of enzymatic reactions and intermediates. nih.gov These include glutaric semialdehyde, 5-hydroxyvalerate, and various acyl-CoA esters. nih.gov Key enzymes in this pathway catalyze the conversion of these intermediates, ultimately leading to the formation of valerate, acetate (B1210297), and propionate (B1217596). nih.gov One notable step involves the reduction of trans-2-pentenoyl-CoA to valeryl-CoA. nih.gov

In aerobic organisms, the enzymes of the β-oxidation pathway are central to this compound degradation. These enzymes include acyl-CoA synthetase, acyl-CoA dehydrogenase, enoyl-CoA hydratase, hydroxyacyl-CoA dehydrogenase, and thiolase.

Role in Microbial Community Dynamics (e.g., in bioreactors, non-human gut models)

This compound can significantly influence the structure and function of microbial communities in various environments.

Biosynthesis and Metabolic Roles in Plant Systems

This compound is a naturally occurring compound in some plants, where it plays a role as a plant metabolite. atamanchemicals.comebi.ac.uk It is notably found in the perennial flowering plant valerian (Valeriana officinalis), from which it derives its name. hmdb.cametabolon.comatamanchemicals.com

The biosynthesis of this compound and its derivatives in plants can be complex. For example, research on patchouli (Pogostemon cablin) has shown that the side chain of pogostone, a major component of patchouli oil, is derived from 4-methylthis compound. nih.gov This synthesis involves a one-carbon α-ketoacid elongation pathway and a key enzyme called 2-isobutylmalate synthase (IBMS), which is related to the 2-isopropylmalate synthase (IPMS) involved in leucine (B10760876) biosynthesis. nih.gov The evolution of IBMS from IPMS highlights how plants can adapt existing metabolic pathways for specialized metabolism. nih.gov

In addition to its presence as a natural constituent, δ-(3-indolyl)-valeric acid, a synthetic derivative, has been shown to possess phytohormone properties, indicating that this compound-related compounds can influence plant growth and development. cdnsciencepub.com

Involvement in Interspecies Chemical Communication (e.g., insect pheromone applications)

This compound and its derivatives are involved in chemical communication between different species, a process mediated by semiochemicals. researchgate.net These are behavior-modifying chemicals that can act as pheromones (intraspecific communication) or allelochemicals (interspecific communication). researchgate.net

In the context of insects, this compound and its esters are used in the production of pheromones for pest control in agriculture. muscatchemical.com These pheromones can be used to attract, trap, or disrupt the mating behavior of insect pests. The development of controlled-release formulations for this compound, using materials like zinc-layered hydroxide, aims to improve the efficacy and longevity of these pheromone-based pest management strategies. researchgate.netresearchgate.net Such formulations allow for the sustained release of the pheromone into the environment. researchgate.net

Beyond insect applications, this compound has been shown to affect the locomotor activity of mites, with some isomers inhibiting movement. researchgate.net Volatile organic compounds, including acids like this compound, play a crucial role in how insects and other organisms make decisions about foraging and oviposition. researchgate.net

Mechanistic Studies of Enzyme-Valeric Acid Interactions (In Vitro and Non-Mammalian Systems)

The interaction of this compound with enzymes has been a subject of study in various in vitro and non-mammalian systems, providing insights into its biochemical roles.

Lipases, which are enzymes that hydrolyze fats, have been extensively studied for their ability to catalyze the esterification of this compound to produce alkyl valerates. frontiersin.org These esters often have pleasant, fruity odors and are used in the perfume, cosmetic, and food industries. hmdb.caatamanchemicals.com Enzymatic synthesis of these esters using lipases is considered a more environmentally friendly alternative to traditional chemical methods, which often require harsh conditions. frontiersin.org Studies have optimized conditions for this enzymatic reaction, including the use of immobilized lipases to improve stability and reusability. frontiersin.orgmdpi.com For example, ultrasound-assisted esterification using a biosilicified lipase (B570770) from Candida antarctica has achieved high yields of ethyl valerate. frontiersin.org

Furthermore, in vitro studies have explored the interactions of this compound in various biological contexts. For example, it has been shown to induce the production of thymic stromal lymphopoietin (TSLP) in keratinocytes through the Gq/11 and Rho-associated protein kinase (ROCK) signaling pathway. nih.govglpbio.com

Biosynthetic Precursors and Downstream Metabolites in Non-Human Biological Systems

This compound, also known as pentanoic acid, is a short-chain fatty acid (SCFA) that plays a role in various non-human biological systems. Its production and metabolism are integral to the function of microbial communities, particularly in the gut of animals, and it also occurs naturally in certain plants. The biosynthesis of this compound originates from several precursors, primarily through the metabolic activities of microorganisms that ferment indigestible carbohydrates and amino acids. metabolon.comnih.govbiocrates.com

In non-human animals, particularly ruminants and other mammals, the gut microbiota is a primary site of this compound production. metabolon.comnih.gov Anaerobic bacteria, such as species from the Clostridia and Megasphaera genera, ferment carbon sources to produce this compound. metabolon.comhmdb.ca The specific precursors can include amino acids like proline, leucine, and isoleucine, which undergo deamination and other metabolic conversions by rumen microorganisms. biocrates.comnih.gov Another pathway involves the condensation of ethanol (B145695) with propionic acid. hmdb.ca In some microorganisms, this compound biosynthesis is linked to the metabolism of branched-chain amino acids (BCAAs). For example, the fermentation of leucine can lead to isothis compound, an isomer of this compound. biocrates.com

In plants, this compound is found in the perennial flowering plant Valeriana officinalis, from which it derives its name. hmdb.caebi.ac.uk The specific biosynthetic pathways in plants are less characterized than in microbial systems but are considered part of the plant's secondary metabolism. ebi.ac.uk

Once produced, this compound can be further metabolized into various downstream compounds. In some bacteria, this compound serves as a precursor for the synthesis of longer-chain fatty acids or other complex molecules. mdpi.com For instance, it can be incorporated into the bacterial cell membrane. mdpi.com In the context of industrial microbiology, certain bacteria can utilize this compound as a co-substrate to produce biopolymers like poly(3-hydroxybutyric-co-3-hydroxythis compound) (P(3HB-co-3HV)). researchgate.net This process involves the conversion of this compound to valeryl-CoA, which is then incorporated into the polymer chain. researchgate.net

Under anaerobic conditions, such as in biogas digesters, this compound is an important intermediate in the production of methane. upc.edu It is decomposed by one group of microorganisms into propionate, acetate, and hydrogen, which are then consumed by methanogenic archaea to produce methane. upc.edu The catabolism of this compound can also proceed via beta-oxidation, similar to other fatty acids, breaking it down into smaller units like acetyl-CoA and propionyl-CoA. researchgate.netgenome.jp

The following tables summarize the key biosynthetic precursors and downstream metabolites of this compound in various non-human biological systems.

Table 1: Biosynthetic Precursors of this compound in Non-human Biological Systems

| Precursor Molecule | Organism/System | Biochemical Pathway/Process |

| Carbohydrates | Gut Microbiota (Clostridia, Megasphaera) | Anaerobic Fermentation metabolon.com |

| Leucine | Rumen/Gut Microbiota | Amino Acid Metabolism/Fermentation biocrates.comnih.gov |

| Isoleucine | Rumen/Gut Microbiota | Amino Acid Metabolism/Fermentation biocrates.comnih.gov |

| Proline | Rumen Microbiota | Amino Acid Metabolism nih.gov |

| Ethanol & Propionic Acid | Gut Microbiota (Clostridia, Megasphaera) | Condensation Reaction hmdb.ca |

| 1-Butene & Syngas | Industrial Synthesis | Oxo Process herts.ac.ukwikipedia.org |

| Levulinic Acid (from sugars) | Industrial Synthesis | Biomass Conversion herts.ac.ukwikipedia.org |

Table 2: Downstream Metabolites of this compound in Non-human Biological Systems

| Downstream Metabolite | Organism/System | Biochemical Pathway/Process |

| Propionate, Acetate, Hydrogen | Anaerobic Digester Microorganisms | Anaerobic Decomposition upc.edu |

| Poly(3-hydroxybutyric-co-3-hydroxythis compound) (P(3HB-co-3HV)) | Bacteria (e.g., Cupriavidus necator) | Biopolymer Synthesis researchgate.net |

| Valeryl-CoA | Various Bacteria | Fatty Acid Metabolism researchgate.net |

| Longer-Chain Fatty Acids | Bacteria (e.g., Prevotella bryantii) | Incorporation into Bacterial Membranes mdpi.com |

| Acetyl-CoA, Propionyl-CoA | Various Organisms | Beta-oxidation researchgate.netgenome.jp |

| Valerate Esters (e.g., Ethyl valerate) | Industrial Synthesis | Esterification metabolon.comhmdb.ca |

Advanced Analytical Methodologies for Valeric Acid and Its Metabolites in Non Clinical Contexts

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of valeric acid, offering high-resolution separation and sensitive quantification. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are the predominant techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Environmental and Process Monitoring

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. news-medical.netthermofisher.com This combination is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.com In environmental contexts, GC-MS is extensively used to monitor pollutants in air, water, and soil. news-medical.netscioninstruments.comlongdom.orglabcompare.com It can detect and quantify a wide array of contaminants, including volatile fatty acids (VFAs), pesticides, and industrial chemicals. news-medical.netlongdom.orglabcompare.com

The process typically involves vaporizing the sample and separating its components on a capillary column before they enter the mass spectrometer for ionization, fragmentation, and detection. thermofisher.comscioninstruments.com For analyzing VFAs in aqueous samples like wastewater, a pre-treatment step such as solvent extraction is often necessary. researchgate.net The selection of an appropriate extraction solvent and optimization of extraction parameters are critical for achieving good recovery and enrichment of the target analytes. researchgate.net Headspace GC-MS is another valuable technique, particularly for volatile compounds, as it increases the concentration of analytes in the gas phase, thereby improving sensitivity. masonaco.org

In industrial process monitoring, GC-MS ensures the quality and consistency of products. For instance, in the food and fragrance industry, it is used to analyze the composition of flavors and aromas, including esters of this compound. news-medical.netscioninstruments.com The technique's ability to provide detailed structural information through mass spectral libraries makes it invaluable for identifying unknown compounds and impurities. scioninstruments.com

Table 1: GC-MS Parameters for Volatile Fatty Acid Analysis

| Parameter | Description |

|---|---|

| Column | Typically a polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., Stabilwax-DA), is used for VFA separation. researchgate.net |

| Carrier Gas | Inert gases like helium, hydrogen, or nitrogen are used to transport the sample through the column. masonaco.orgthermofisher.com |

| Ionization Mode | Electron Ionization (EI) is commonly used for generating reproducible mass spectra. masonaco.orgscioninstruments.com |

| Detection Mode | Full scan mode provides a complete mass spectrum for identification, while selected ion monitoring (SIM) offers higher sensitivity for targeted quantification. labcompare.com |

| Sample Preparation | May involve solvent extraction, derivatization to increase volatility, or headspace sampling for volatile analytes. masonaco.orgresearchgate.net |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including organic acids like this compound. longdom.orgsemanticscholar.org HPLC methods are particularly advantageous when dealing with less volatile or thermally labile compounds that are not suitable for GC analysis. mdpi.com The development of a robust HPLC method involves the careful selection of the stationary phase (column), mobile phase composition, and detector.

For the analysis of short-chain fatty acids (SCFAs), reversed-phase columns (e.g., C18) are commonly employed. sci-hub.se The mobile phase typically consists of an aqueous buffer and an organic modifier, with the pH adjusted to ensure the acids are in their desired ionic state for optimal separation. sci-hub.se Detection can be achieved using various detectors, including ultraviolet (UV) detectors, photodiode array (PDA) detectors, and refractive index detectors (RID). longdom.orgresearchgate.netchromatographyonline.com A PDA detector offers the advantage of acquiring UV spectra, which can aid in peak identification. longdom.orgsemanticscholar.org

Method validation is a critical step to ensure the reliability and accuracy of the analytical results. longdom.orgsemanticscholar.org Key validation parameters include linearity, sensitivity (limit of detection and quantification), selectivity, accuracy, and precision. longdom.orgsemanticscholar.org For instance, a study developing an HPLC-PDA method for eight organic acids, including this compound, in animal feed demonstrated good linearity, with limits of detection (LODs) and limits of quantification (LOQs) in the µg/kg range. longdom.orgsemanticscholar.org The average recoveries for the acids were between 76.3% and 99.2%, and the method showed good precision with intraday and interday peak area variations below 5.3%. longdom.orgsemanticscholar.org

Table 2: HPLC Method Validation Parameters for this compound Analysis in Animal Feed

| Parameter | Result | Reference |

|---|---|---|

| Linearity (R²) | >0.9982 | researchgate.net |

| Limit of Detection (LOD) | 11 to 8,026 µg/kg | longdom.orgsemanticscholar.org |

| Limit of Quantification (LOQ) | 40 to 26,755 µg/kg | longdom.orgsemanticscholar.org |

| Accuracy (Recovery) | 76.3% to 99.2% | longdom.orgsemanticscholar.org |

| Precision (Intra- and Interday Variation) | <5.3% | longdom.orgsemanticscholar.org |

Hyphenated Mass Spectrometry Techniques (LC-MS/MS, HRMS) for Complex Mixtures

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) provides unparalleled sensitivity and selectivity for the analysis of this compound and its metabolites in complex matrices. creative-proteomics.comresearchgate.net These techniques are particularly valuable when dealing with low concentrations of analytes or when co-eluting interferences are present. chromatographyonline.com

LC-MS/MS offers high specificity through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. This significantly reduces background noise and improves quantification accuracy. creative-proteomics.com However, LC-MS methods can be susceptible to matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.netchromatographyonline.com To mitigate matrix effects, strategies such as the use of isotopically labeled internal standards, matrix-matched calibration curves, or thorough sample cleanup are employed. chromatographyonline.com

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap technology, provides highly accurate mass measurements, enabling the confident identification of compounds based on their elemental composition. uu.senih.gov This is especially useful for untargeted metabolomics studies or when analyzing complex environmental samples. For the analysis of SCFAs, derivatization is often employed to improve their chromatographic retention and ionization efficiency in LC-MS. uu.senih.govkuleuven.be

Table 3: Comparison of Mass Spectrometry Techniques for this compound Analysis

| Technique | Advantages | Disadvantages |

|---|---|---|

| LC-MS/MS | High sensitivity and selectivity, excellent for targeted quantification. creative-proteomics.com | Can be susceptible to matrix effects, may require derivatization. researchgate.netchromatographyonline.com |

| HRMS | High mass accuracy for confident compound identification, suitable for untargeted analysis. uu.senih.gov | Can be more expensive and complex to operate than standard MS. semanticscholar.org |

Spectroscopic Techniques for Mechanistic and Structural Investigations

Spectroscopic techniques provide valuable insights into the molecular structure, conformation, and reaction dynamics of this compound. Nuclear magnetic resonance and vibrational spectroscopy are key tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for elucidating molecular structures and monitoring chemical reactions in situ. osf.iorptu.descielo.br It provides detailed information about the chemical environment of atomic nuclei, allowing for the identification and quantification of reactants, intermediates, and products without the need for calibration. osf.iorptu.de

In the context of reaction monitoring, benchtop NMR spectrometers are becoming increasingly popular due to their smaller size and lower cost compared to high-field instruments. osf.iorptu.de By integrating a flow reactor into the NMR spectrometer, it is possible to monitor reactions continuously and obtain quantitative data on the reaction progress. osf.io This approach has been successfully used to study esterification reactions. osf.io Two-dimensional (2D) NMR techniques, such as COSY and HMBC, can be employed to elucidate the structure of unknown intermediates formed during a reaction. osf.ioresearchgate.net

NMR is also a valuable tool for conformational analysis. researchgate.netacs.orgacs.org By analyzing chemical shifts and spin-spin coupling constants, it is possible to determine the preferred conformation of molecules in solution. researchgate.net The solvent can have a significant impact on the conformational equilibrium, and NMR studies in different solvents can provide insights into these effects. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Conformation Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the molecular vibrations and are sensitive to molecular structure and conformation. aip.orgresearchgate.netresearchgate.net

IR spectroscopy is particularly useful for identifying functional groups. spectroscopyonline.com The carbonyl (C=O) stretching vibration of carboxylic acids like this compound gives rise to a strong absorption band in the IR spectrum. aip.org Matrix isolation IR spectroscopy, where molecules are trapped in an inert gas matrix at low temperatures, can be used to study the different conformers of a molecule by resolving their distinct vibrational frequencies. aip.orgresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes to specific conformers. aip.orgresearchgate.net

Raman spectroscopy, which is based on the inelastic scattering of light, is also sensitive to molecular conformation. nih.govmdpi.com Surface-enhanced Raman scattering (SERS) is a highly sensitive technique that can be used to detect trace amounts of analytes adsorbed on a metal nanoparticle surface. nih.govresearchgate.net The SERS spectrum can be influenced by the orientation and conformation of the molecule on the surface. nih.gov Studies on alkanoic acids have shown that the SERS intensity of certain vibrational modes can vary depending on the molecular conformation (trans vs. gauche) on the silver nanoparticle surface. nih.gov

Table 4: Key Vibrational Modes of this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| C=O Stretch | 1700-1800 | IR, Raman aip.org |

| C-H Stretches | 2855-3040 | IR, Raman nih.gov |

| Phenyl Ring Bending | ~1000 | SERS (for phenyl-substituted derivatives) nih.gov |

Electrochemical Detection Methods and Sensor Development

Electrochemical methods offer a promising alternative to traditional chromatographic techniques for the detection of this compound and other volatile fatty acids (VFAs), providing advantages such as simplicity, high sensitivity, and potential for online, real-time monitoring. d-nb.info These methods are broadly categorized into direct electrochemical oxidation/reduction and biosensor-based approaches.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) has been successfully employed for the determination of short-chain fatty acids (SCFAs), including this compound, without the need for derivatization. One such method utilized an ion exclusion column and a glassy carbon working electrode. The detection of this compound was achieved at a potential of -0.9 V versus an Ag/AgCl reference electrode, demonstrating a linear relationship with the acid amount in the range of 0.1 to 40 nmol and good reproducibility with relative standard deviations (RSD) of less than 2.0%. pjoes.com

Biosensors represent a significant area of development for VFA monitoring, particularly in contexts like anaerobic digestion processes. deswater.com These devices integrate a biological recognition element with a physicochemical transducer to generate a signal proportional to the analyte concentration.

Enzyme-Based Biosensors: These sensors utilize specific enzymes to catalyze a reaction involving the target analyte, leading to a measurable electrochemical signal. For instance, biosensor arrays have been developed using platinum sensor chips with multiple working electrodes. deswater.com While specific enzyme systems for direct this compound detection are less common, systems for related SCFAs like acetate (B1210297) and propionate (B1217596) have been established. These often involve a series of enzymatic reactions that produce an electrochemically active substance, such as hydrogen peroxide (H₂O₂) or a reduced mediator like ferrocyanide. deswater.com A VFA biosensor for propionate showed sensitivity to valerate (B167501) (1% cross-sensitivity), indicating the potential for developing more specific sensors. deswater.com The detection is typically amperometric, where the current generated from the oxidation of H₂O₂ or the re-oxidation of a mediator is measured at a set potential (e.g., +0.6 V vs. Ag/AgCl). deswater.com

Microbial Fuel Cell (MFC) Based Biosensors: MFCs utilize exoelectrogenic microorganisms, such as Geobacter, which can directly transfer electrons to an electrode during their metabolism. alsenvironmental.co.uk In an MFC-based sensor, the current or voltage generated by the microbial community is proportional to the concentration of the organic substrate, which can include a mixture of VFAs. alsenvironmental.co.uknih.gov These sensors can monitor total VFA concentration in complex matrices like anaerobic digester effluents. alsenvironmental.co.uk Innovative designs, such as dual-chamber air-cathode MFCs, have been developed to improve performance, showing a linear response at lower VFA levels (<14 mM). alsenvironmental.co.uk

Other Electrochemical Approaches: Molecularly imprinted polymers (MIPs) are synthetic receptors designed with specific recognition sites for a target molecule. Electrochemical sensors using MIP-modified electrodes are being explored for detecting various analytes and could be adapted for this compound. nih.gov Additionally, in situ monitoring of electrochemical reactions involving this compound, such as its conversion to n-octane via Kolbe electrolysis, has been performed using techniques that couple electrochemistry with nuclear magnetic resonance (NMR), demonstrating the ability to track the reaction in real-time. socotec.co.uk

The table below summarizes key findings from research on electrochemical detection methods for this compound and related SCFAs.

| Method | Analyte(s) | Electrode/Sensor Type | Detection Principle | Key Findings | Reference(s) |

| HPLC-ECD | This compound & other SCFAs | Glassy Carbon Electrode | Direct electrochemical reduction | Linear range: 0.1-40 nmol; RSD < 2.0%. No derivatization required. | pjoes.com |

| Enzyme Biosensor | Propionate, Acetate (with cross-sensitivity to Valerate) | Platinum chip with immobilized enzymes | Amperometric (H₂O₂ oxidation) | Propionate sensor showed 1% cross-sensitivity to valerate. | deswater.com |

| Microbial Fuel Cell | Total VFAs | Dual-chamber air-cathode MFC | Amperometric (microbial metabolism) | Linear response to VFA mixture <14 mM. Dominant microbiome included Geobacter. | alsenvironmental.co.uk |

| Kolbe Electrolysis Monitoring | This compound | Platinum wire electrodes | In situ NMR-Electrochemistry | Real-time monitoring of this compound conversion to n-octane. | socotec.co.uk |

Derivatization Strategies for Enhanced Analytical Performance

Due to the inherent volatility and polarity of this compound, direct analysis by gas chromatography (GC) can be challenging, often resulting in poor peak shape and low sensitivity. Derivatization, the chemical modification of an analyte to produce a new compound with more favorable analytical properties, is a crucial strategy to overcome these limitations. The primary goals of derivatization for this compound analysis are to increase its volatility and thermal stability for GC, or to introduce a chromophore or fluorophore for enhanced detection by high-performance liquid chromatography (HPLC).

For Gas Chromatography (GC) Analysis:

Silylation: This is a common technique where an active hydrogen in the carboxylic acid group is replaced by a silyl (B83357) group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS). tandfonline.com Silyl derivatives are more volatile, less polar, and more thermally stable. tandfonline.com

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This reagent is effective but highly sensitive to moisture, requiring anhydrous conditions for the sample. deswater.com

N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms t-BDMS derivatives, which are more stable than TMS derivatives. The reaction can proceed at moderate temperatures (e.g., 60 °C) without the need for ultrasonication, and the resulting derivatives can be directly injected into the GC-MS. d-nb.info This method has been shown to have excellent sensitivity and linearity for the simultaneous determination of multiple SCFAs. d-nb.info

Alkylation/Esterification: This involves converting the carboxylic acid to its corresponding ester (e.g., methyl, propyl, or benzyl (B1604629) esters), which is more volatile and suitable for GC analysis.

Alkyl Chloroformates: Reagents like propyl chloroformate (PCF) and benzyl chloroformate (BCF) react with SCFAs in an aqueous system, which is advantageous for biological samples. alsenvironmental.co.ukcreative-proteomics.com PCF derivatization allows for the simultaneous measurement of SCFAs and branched-chain amino acids. alsenvironmental.co.uk BCF has been used in an emulsified derivatization system to achieve high sensitivity, with limits of detection in the low picogram range. creative-proteomics.com

Pentafluorobenzyl Bromide (PFBBr): This reagent forms pentafluorobenzyl esters, which are highly responsive to electron capture detection (ECD), offering very high sensitivity. However, the derivatization can be time-consuming, and the derivatives can be volatile. creative-proteomics.comgsconlinepress.com

4-(Dimethylaminomethyl)phenyl-4-methyl-1-piperazinecarboxylate (DMT-MM): This reagent allows for the derivatization of SCFAs in samples containing water, avoiding the need for sample drying. researchgate.net

For High-Performance Liquid Chromatography (HPLC) Analysis:

While HPLC can sometimes be performed without derivatization, sensitivity can be poor due to the lack of a strong chromophore in this compound. nih.govsocotec.co.uk Derivatization for HPLC aims to attach a UV-absorbing or fluorescent tag to the molecule.

Fluorescent Labeling: This approach significantly enhances detection sensitivity.

2-(2-Naphthoxy)ethyl-2-(piperidino)ethanesulfonate: This reagent has been used to label this compound with a naphthoxy fluorophore. The resulting derivative is separated on a phenyl-hexyl column and detected fluorimetrically (excitation at 225 nm, emission at 360 nm), achieving a detection limit of approximately 0.04 µM. pjoes.com

UV-Absorbing Labeling:

3-Nitrophenylhydrazine (3-NPH): This is a preferred reagent for labeling SCFAs for LC-MS analysis. It reacts with the carboxylic acid group to form stable 3-nitrophenylhydrazones, which can be detected with high sensitivity. deswater.comnih.gov The derivatization can be performed under mild conditions (e.g., 37 °C for 30 minutes). nih.gov

p-Bromophenacyl Bromide: This reagent converts fatty acids into their p-bromophenacyl esters, which can be detected by UV detectors. The reaction can be accelerated using a crown ether catalyst. csic.es

The following table provides an overview of common derivatization reagents for this compound analysis.

| Reagent | Technique | Derivative Formed | Advantages | Disadvantages | Reference(s) |

| MTBSTFA | GC-MS | t-Butyldimethylsilyl (t-BDMS) ester | High sensitivity, direct injection, no ultrasonication needed. | - | d-nb.info |

| Propyl Chloroformate (PCF) | GC-MS | Propyl ester | Rapid reaction at room temp, can be done in aqueous media. | - | alsenvironmental.co.uk |

| Benzyl Chloroformate (BCF) | GC-MS | Benzyl ester | High sensitivity (pg level LOD), aqueous reaction system. | Reagent can be toxic. | creative-proteomics.com |

| Pentafluorobenzyl Bromide (PFBBr) | GC-ECD/MS | Pentafluorobenzyl ester | Very high sensitivity with ECD. | Time-consuming, potential for derivative evaporation. | creative-proteomics.comgsconlinepress.com |

| 3-Nitrophenylhydrazine (3-NPH) | LC-MS | 3-Nitrophenylhydrazone | Excellent stability of derivatives, very low LODs. | - | deswater.comnih.gov |

| 2-(2-Naphthoxy)ethyl-2-(piperidino)ethanesulfonate | HPLC-Fluorescence | Naphthoxyethyl ester | High sensitivity (0.04 µM LOD). | Specific to fluorescence detection. | pjoes.com |

Sample Preparation Protocols for Diverse Matrices (e.g., environmental, fermentation broths, plant extracts)

Effective sample preparation is a critical prerequisite for the accurate and reliable quantification of this compound. The choice of protocol depends heavily on the complexity of the sample matrix, the concentration of the analyte, and the subsequent analytical technique. The primary goal is to isolate this compound from interfering substances, concentrate it if necessary, and render it compatible with the analytical instrument.

Environmental Samples (Water, Sludge, Soil):

Environmental matrices are often complex and require robust cleanup procedures.

Liquid-Liquid Extraction (LLE): This is a common method for extracting VFAs from aqueous samples like wastewater, leachates, and industrial effluents. deswater.comnih.gov The sample is first acidified (e.g., to pH 2.5) to convert the valerate salt to the more organic-soluble this compound. nih.gov An immiscible organic solvent (e.g., diethyl ether, methyl tert-butyl ether) is then used to extract the acid. pjoes.comscielo.br The efficiency of LLE can be enhanced by adding a "salting-out" agent like sodium chloride (NaCl) or potassium hydrogen sulfate (B86663) (KHSO₄) to the aqueous phase, which decreases the solubility of the VFAs. scielo.br Reactive extraction, where an extractant like trioctylphosphine (B1581425) oxide (TOPO) or tri-n-propyl amine (TPA) is added to the organic solvent to form a complex with the acid, can significantly improve recovery, with efficiencies up to 98% reported for this compound. nih.govsrce.hr

Solid-Phase Extraction (SPE): SPE is used for cleanup and concentration. For plant extracts containing valerenic acids, C18 SPE cartridges can be used for general cleanup. tandfonline.com For aqueous samples, different sorbents can be employed. For instance, Oasis® HLB (Hydrophilic-Lipophilic Balanced) sorbents have shown high recoveries for various phenolic metabolites, which share some properties with this compound derivatives, from fecal water. csic.es

Headspace (HS) Analysis: For volatile compounds like this compound, static headspace analysis coupled with GC (HS-GC) is a powerful, solvent-free technique. It is particularly useful for complex matrices like sewage sludge. alsenvironmental.co.ukresearchgate.net The sample is placed in a sealed vial, heated to allow volatile analytes to partition into the headspace, and an aliquot of the gas phase is injected into the GC. researchgate.net Optimization of parameters like equilibration temperature and time is crucial. For wastewater analysis, optimal conditions were found to be 85 °C for 30 minutes after adding NaHSO₄ to the sample. researchgate.net Headspace solid-phase microextraction (HS-SPME) is an evolution of this technique where a coated fiber is exposed to the headspace to adsorb and concentrate the analytes before thermal desorption in the GC inlet, offering enhanced sensitivity. nih.govnih.gov

Fermentation Broths:

Fermentation broths contain not only VFAs but also salts, sugars, proteins, and microbial cells, which can interfere with analysis.

Centrifugation and Filtration: The first step is typically to remove cells and particulate matter by centrifugation followed by filtration through a membrane filter (e.g., 0.22 µm).

Acidification and Extraction: Similar to environmental samples, the broth is acidified. For direct GC injection, the sample can be treated with formic acid to stabilize it and minimize adsorption effects on the column. alsenvironmental.co.uk For more complex broths, LLE is widely used. d-nb.infonih.gov Membrane-based solvent extraction (MBSE) using hollow-fiber membranes provides a continuous method to remove VFAs in situ from the fermentation, preventing product inhibition. This has been shown to selectively remove fatty acids from C5 to C8. nih.gov

Direct Injection/Headspace: For simpler broths, direct aqueous injection into a GC with a suitable column (e.g., a wax column) is possible, though it may require a guard column to protect the analytical column from non-volatile components. researchgate.netchromforum.org HS-GC-MS is also highly effective for analyzing volatiles in fermented products like koji. jmb.or.kr

Plant Extracts:

The analysis of this compound and its derivatives (like valerenic acids) in plant material, such as Valeriana officinalis root, requires efficient extraction from the solid matrix.

Solvent Extraction: The dried and ground plant material is extracted with a suitable solvent. Ethanol-water mixtures (e.g., 70% v/v ethanol) are commonly used. researchgate.net The extraction efficiency is influenced by particle size, temperature, and solvent composition. Higher ethanol (B145695) concentrations tend to yield an extract enriched in valerenic acids. researchgate.net

Supercritical Fluid Extraction (SFE): Extraction with liquid or supercritical carbon dioxide (CO₂) is a "green" alternative to organic solvents. This method can produce extracts with a high concentration of valerenic acid without residual organic solvents. google.com

Cleanup: The crude extract often requires cleanup before analysis. SPE with C18 or anion-exchange cartridges can be used to remove interfering compounds prior to HPLC analysis. tandfonline.com

The following table outlines common sample preparation techniques for different matrices.

| Matrix | Preparation Technique | Key Steps & Reagents | Purpose | Reference(s) |

| Environmental Water/Sludge | Liquid-Liquid Extraction (LLE) | Acidification (pH ~2.5), addition of organic solvent (e.g., diethyl ether), salting-out agent (e.g., NaCl). | Isolate and concentrate VFAs. | nih.govscielo.br |

| Environmental Water/Sludge | Headspace-GC (HS-GC) | Sample heating (e.g., 85 °C), addition of NaHSO₄. | Analyze volatiles without solvent extraction. | researchgate.net |

| Fermentation Broth | Membrane-Based Solvent Extraction (MBSE) | Hollow-fiber membrane, extractant (e.g., TOPO in mineral oil), alkaline stripping solution. | Continuous in situ product removal. | nih.gov |

| Fermentation Broth | Liquid-Liquid Extraction (LLE) | Acidification, extraction with dichloromethane/acetonitrile, back-extraction into NH₄OH. | Isolate and recover acids for LC-MS. | mdpi.com |

| Plant Material (Valeriana officinalis) | Supercritical Fluid Extraction (SFE) | Extraction with liquid/supercritical CO₂. | Green extraction method for high-purity extract. | google.com |

| Plant Material (Valeriana officinalis) | Solid-Phase Extraction (SPE) | Extraction with ethanol/water, cleanup with C18 or anion-exchange SPE cartridge. | Remove interfering compounds from crude extract. | tandfonline.comresearchgate.net |

Theoretical and Computational Chemistry of Valeric Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of valeric acid at the electronic level. These calculations can predict molecular structure, vibrational frequencies, and electronic properties, which collectively determine the molecule's reactivity. mdpi.commdpi.com

The first theoretical calculations of the electronic transition energies and oscillator strengths for this compound have been performed, providing crucial data where no previous spectroscopic information was available in certain ranges. researchgate.net Absolute photoabsorption cross-sections have been measured, with studies focusing on the dissociative π* ← n(O) transition, which begins around 5.0 eV. researchgate.net

Density Functional Theory (DFT) has been a particularly valuable tool. For instance, DFT calculations have been used to model the kinetics of the conversion of levulinic acid into this compound. acs.orgcardiff.ac.uk Such computational studies are based on the principle that the electron density, a function of only three variables, determines all ground state properties, replacing the more complex wavefunction. mdpi.com By analyzing the electronic energy and its populational derivatives, researchers can predict electronic flows between reactants, offering a quantitative basis for understanding chemical reactivity. mdpi.com Quantum chemical methods also allow for the investigation of the ionization of this compound clusters. researchgate.net

Table 6.1.1: Calculated Properties of this compound Isomers This table presents calculated zero-point energy (ZPE)-corrected energies for the lowest-energy isomers of this compound, providing insight into their relative stabilities.

| Isomer | Calculation Method | ZPE-Corrected Energy (meV) |

|---|---|---|

| Isomer 1 | B3LYP/PBE0 | Data not specified in source |

| Isomer 2 | B3LYP/PBE0 | Data not specified in source |

Source: Adapted from ResearchGate researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions and Aggregation

Molecular dynamics (MD) simulations offer a powerful approach to study the physical motion of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov This technique is instrumental in understanding how this compound molecules interact with each other and with other substances in a system, leading to phenomena such as aggregation. chemrxiv.org

Classical MD simulations have been employed to investigate the growth of this compound aerosol particles, tracking their aggregation from a few dozen to several hundred molecules. researchgate.net A key finding from these simulations is that this compound aggregates are less dense than those formed by dicarboxylic acids like glutaric acid. This difference is attributed to this compound's lower propensity to form hydrogen bonds, which are critical intermolecular forces driving aggregation. researchgate.net

MD simulations are not only descriptive but also predictive. nih.gov By modeling the system in explicit solvent, these physics-based methods can successfully predict the aggregation propensity of diverse chemical structures, complementing faster chemoinformatic approaches. nih.gov The insights from these simulations are crucial for understanding the behavior of this compound in various environments, from biological systems to industrial processes. researchgate.net

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different three-dimensional arrangements of a molecule that can be interconverted by rotation about single bonds. organicchemistrytutor.com For a flexible molecule like this compound, with its alkyl chain, a multitude of conformers exist, each with a distinct energy level. Mapping the energy landscape of these conformers is essential for identifying the most stable and populated structures. nih.gov

A detailed study combining matrix isolation infrared spectroscopy with quantum chemical calculations (MP2 and B3LYP methods) has successfully characterized the conformers of this compound. aip.org The research revealed that at low temperatures in argon and neon matrices, three specific conformers are predominantly trapped. aip.org Interestingly, the MP2 and B3LYP computational methods disagreed on which conformer is the most stable, highlighting the subtleties involved in such calculations. aip.org The MP2 method predicts the TGTT conformer to be the most stable, while the B3LYP method favors the TTTT conformer. aip.org

Computational scans have identified a total of 15 stable conformers resulting from rotation within the aliphatic chain. aip.org The energy difference between the most and least stable of these conformers was calculated to be 7 kJ/mol by the MP2 method and 14 kJ/mol by the B3LYP method. aip.org This landscape of conformers demonstrates that crystal packing forces can distort molecules by up to 20 kJ mol−1, and that crystallization can sometimes select for higher-energy conformers if they allow for more favorable intermolecular stabilization. rsc.org

Table 6.3.1: Relative Energies of this compound Conformers This interactive table shows the relative energies of the three most stable conformers of this compound as calculated by two different quantum chemical methods. All energies are in kJ/mol.

| Conformer | Relative Energy (MP2/aug-cc-pVTZ) | Relative Energy (B3LYP) |

|---|---|---|

| TGTT | 0.00 | 1.5 |

| TTTT | 0.93 | 0.0 |

| GGTT | 2.70 | 5.7 |

Source: Adapted from AIP Publishing aip.org

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the prediction of reaction mechanisms, including the identification of reaction pathways and the characterization of transition states. nih.gov Transition states represent the highest energy point along a reaction coordinate, and their structure and energy determine the kinetic feasibility of a reaction. acs.org

A prime example is the computational study of the conversion of levulinic acid to this compound in supercritical water. acs.orgcardiff.ac.uk Using DFT, researchers explored two competing reaction pathways for this transformation. One pathway involves the protonation of the fourth carbon atom of the acid, while the other involves the protonation of the oxo-group at the same carbon. acs.orgresearchgate.net The calculations of the Gibbs free energy changes for each pathway revealed that both routes are equally likely to lead to the formation of this compound. acs.orgcardiff.ac.ukresearchgate.net

These computational approaches typically involve locating the transition state structure and then performing Intrinsic Reaction Coordinate (IRC) calculations to trace the path downhill on the potential energy surface to the corresponding reactants and products, thus mapping the entire reaction pathway. acs.org

Solvation Models and Their Impact on this compound Reactivity

The solvent environment can have a dramatic effect on chemical reactions. Computational solvation models are used to simulate these effects and predict their impact on reactivity. These models can be explicit, where individual solvent molecules are included, or implicit, where the solvent is treated as a continuous medium.

The study on the conversion of levulinic acid to this compound utilized an implicit solvation model within the DFT framework to assess the reaction under various supercritical water conditions. acs.orgcardiff.ac.uk The results showed that solvent effects were favorable for the reaction, particularly under two specific sets of supercritical conditions, demonstrating that the solvent can be tuned to optimize the reaction. acs.orgcardiff.ac.ukresearchgate.net

In a different context, the reactive extraction of this compound from aqueous solutions has been modeled using principles based on the mass-action law and linear solvation energy relations (LSER). srce.hr These models help to understand the complex formation between this compound and amine extractants in various diluents. researchgate.net Studies found that among different diluents, monoesters exhibited high solvation efficiency for the acid-amine complex. srce.hrscribd.com These computational models are crucial for designing and optimizing separation processes in industry.

Table 6.5.1: Supercritical Water Conditions for this compound Production This table details the different supercritical water conditions (SC) investigated for the conversion of levulinic acid to this compound, under which solvent effects were found to be most favorable.

| Condition | Density (g/cc) | Temperature (K) | Pressure (bar) | Favorability |

|---|---|---|---|---|

| SC1 | 0.089 | 773 | 250 | Favorable |

| SC2 | 0.109 | 723 | 250 | Favorable |

| SC3 | 0.190 | 700 | 304 | Less Favorable |

| SC4 | 0.360 | 723 | 463 | Less Favorable |

Source: Adapted from ACS Publications, Cardiff University acs.orgcardiff.ac.uk

Non Human Applications and Industrial Relevance of Valeric Acid Research

Valeric Acid as a Precursor in Polymer Chemistry

This compound serves as a crucial building block in polymer chemistry, particularly in the development of biodegradable plasticizers. transparencymarketresearch.comscribd.com Plasticizers are additives that increase the flexibility and durability of plastic materials. Traditional plasticizers, often derived from petroleum-based phthalates, raise environmental concerns due to their non-biodegradability and potential for leaching harmful chemicals. transparencymarketresearch.comscribd.com